High quality Glucosamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Glucosamine is a naturally occurring amino sugar that plays a crucial role in the biochemical synthesis of glycosylated proteins and lipids. It is a key component of glycosaminoglycans, which are essential for the formation and maintenance of cartilage and other connective tissues . Glucosamine is commonly found in the fluid surrounding joints and is widely recognized for its potential benefits in promoting joint health and alleviating symptoms of osteoarthritis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Glucosamine can be synthesized through various methods, including chemical extraction and microbial fermentation. The traditional method involves the chemical extraction of chitin from marine or fungal sources using strong acids at high temperatures . This process typically involves the hydrolysis of chitin to produce glucosamine.

Industrial Production Methods: In industrial settings, glucosamine is often produced through the hydrolysis of shellfish exoskeletons or by fermentation of grains such as corn or wheat . Enzymatic catalysis is another method used, where chitin is directly hydrolyzed to glucosamine using chitinolytic enzymes . This method is considered more environmentally friendly and cost-effective.

Analyse Des Réactions Chimiques

Types of Reactions: Glucosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into different derivatives and for its incorporation into various biochemical pathways.

Common Reagents and Conditions:

Oxidation: Glucosamine can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur with reagents such as acetic anhydride to produce N-acetylglucosamine.

Major Products: The major products formed from these reactions include glucosamine sulfate, glucosamine hydrochloride, and N-acetylglucosamine .

Applications De Recherche Scientifique

Glucosamine has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a precursor in the synthesis of glycosaminoglycans and other complex carbohydrates.

Biology:

- Plays a role in cellular signaling and the formation of cellular structures.

Medicine:

- Widely used as a dietary supplement to support joint health and alleviate symptoms of osteoarthritis .

- Investigated for its potential anti-inflammatory and antioxidant properties .

Industry:

Mécanisme D'action

The mechanism of action of glucosamine involves several pathways:

Cartilage Formation: Glucosamine acts as a building block for the synthesis of glycosaminoglycans, which are essential for the formation and maintenance of cartilage.

Anti-inflammatory Effects: Glucosamine reduces the levels of pro-inflammatory factors such as tumor necrosis factor-alpha and interleukin-1.

Antioxidant Properties: It improves cellular redox status and reduces oxidative damage by scavenging free radicals.

Comparaison Avec Des Composés Similaires

Chondroitin Sulfate: Often used in combination with glucosamine for joint health.

N-acetylglucosamine: A derivative of glucosamine with similar properties.

Uniqueness: Glucosamine is unique in its ability to support joint health by promoting the synthesis of glycosaminoglycans and reducing inflammation. Its widespread use as a dietary supplement and its role in maintaining cartilage health set it apart from other similar compounds .

Activité Biologique

Glucosamine, a naturally occurring amino sugar, has garnered significant attention for its potential therapeutic effects, particularly in the management of osteoarthritis (OA). This article provides a comprehensive overview of the biological activity of high-quality glucosamine, focusing on its mechanisms of action, clinical efficacy, and emerging research findings.

Glucosamine exerts several biological effects that contribute to its role in joint health:

- Chondroprotective Effects : Glucosamine is believed to promote the synthesis of glycosaminoglycans (GAGs), which are essential components of cartilage. It enhances the production of hyaluronic acid (HA) by synovial cells and chondrocytes, thereby contributing to joint lubrication and health .

- Anti-Inflammatory Properties : Research indicates that glucosamine can inhibit the expression and activity of pro-inflammatory cytokines and enzymes, such as interleukin-1 beta (IL-1β) and cyclooxygenase-2 (COX-2). This inhibition may reduce inflammation in joints affected by OA .

- Antioxidant Activity : Glucosamine has been shown to reduce oxidative stress in chondrocytes by decreasing reactive oxygen species (ROS) levels. This antioxidant effect helps protect cartilage from oxidative damage .

- Regulation of Bone Metabolism : Glucosamine influences osteoblastic differentiation and mineralization, promoting bone health by increasing the deposition of bone matrix while suppressing osteoclastic activity .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of glucosamine in treating OA. A meta-analysis synthesized data from 15 randomized, placebo-controlled trials involving 2,859 subjects, revealing that glucosamine sulfate significantly improved joint function and reduced pain compared to placebo .

Key Findings from Clinical Trials:

- Dosage : Most studies utilized a daily dosage of 1500 mg of glucosamine sulfate or hydrochloride.

- Duration : Follow-up periods ranged from 1.5 to 36 months.

- Outcome Measures : The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) was commonly used to assess outcomes related to pain and function.

| Study | Sample Size | Duration | Dosage | Outcome |

|---|---|---|---|---|

| A | 300 | 6 months | 1500 mg/day | Significant pain reduction |

| B | 500 | 12 months | 1500 mg/day | Improved joint function |

| C | 400 | 24 months | 1500 mg/day | Reduced progression of OA |

Case Studies

- Case Study on Joint Health : A longitudinal study followed patients with knee OA who were administered glucosamine sulfate for two years. Results indicated a marked improvement in joint mobility and a decrease in the need for analgesics .

- Comparative Study : A study comparing glucosamine hydrochloride with N-acetylglucosamine found that while both compounds had beneficial effects on glucose transport and GAG synthesis, N-acetylglucosamine showed a faster response in enhancing HA production .

Emerging Research

Recent studies have explored novel formulations and derivatives of glucosamine:

- N-Acetylglucosamine Derivatives : New derivatives have shown promise in enhancing anti-inflammatory effects beyond those observed with standard glucosamine formulations .

- Pharmacoproteomic Studies : These studies suggest that glucosamine modulates protein expression involved in cellular stress responses, further supporting its role as an anti-inflammatory agent .

Propriétés

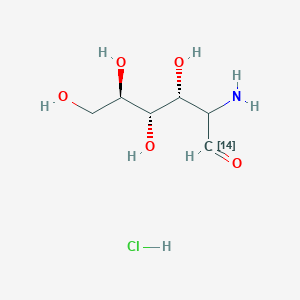

IUPAC Name |

(3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxy(114C)hexanal;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3?,4-,5-,6-;/m1./s1/i1+2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOJBBMQJBVCMW-LRQYXBNASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C([14CH]=O)N)O)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.